molecular formula C11H12N2OS B13570953 4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

4-(3-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine

Cat. No.: B13570953
M. Wt: 220.29 g/mol
InChI Key: ZAPHNUJKUVWVKB-UHFFFAOYSA-N
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Description

4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole class of heterocyclic compounds. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with methoxy and methyl substituents can be introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated thiazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylphenylboronic acid
  • 3-methoxy-4-methylphenylboronic acid
  • 4-hydroxy-2-quinolones

Uniqueness

4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with a methoxy and methyl-substituted phenyl ring This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-(3-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-8(5-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)

InChI Key

ZAPHNUJKUVWVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N)OC

Origin of Product

United States

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